molecular formula C10H6N4 B1433193 3-(Pyridin-3-yl)pyrazine-2-carbonitrile CAS No. 1533630-40-8

3-(Pyridin-3-yl)pyrazine-2-carbonitrile

Cat. No.: B1433193
CAS No.: 1533630-40-8
M. Wt: 182.18 g/mol
InChI Key: GRUGSHOFUAIYLC-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)pyrazine-2-carbonitrile (CAS 1533630-40-8) is a high-purity, heteroaromatic organic compound supplied for advanced research and development. With the molecular formula C10H6N4 and a molecular weight of 182.18 g/mol, this compound features a fused biheterocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery . The structure combines pyridine and pyrazine rings, both of which are privileged structures in pharmacology. The pyridine moiety is known to improve water solubility and bioavailability in pharmaceutically active molecules, and its derivatives are extensively investigated for creating broad-spectrum therapeutic agents . Simultaneously, the pyrazine core is a common pharmacophore in many marketed drugs and is associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The presence of a carbonitrile (-C#N) functional group enhances the molecule's versatility, serving as a reactive handle for further synthetic modification to create diverse libraries of derivatives for biological screening. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1533630-40-8

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

3-pyridin-3-ylpyrazine-2-carbonitrile

InChI

InChI=1S/C10H6N4/c11-6-9-10(14-5-4-13-9)8-2-1-3-12-7-8/h1-5,7H

InChI Key

GRUGSHOFUAIYLC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC=CN=C2C#N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2C#N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(Pyridin-3-yl)pyrazine-2-carbonitrile possess significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and CDK9, suggesting potential as anticancer agents .

Antitubercular Agents

The compound's structural characteristics make it a candidate for developing antitubercular agents. Research has focused on modifications of pyrazinamide derivatives, leading to compounds with enhanced efficacy against Mycobacterium tuberculosis. The incorporation of the pyridine and pyrazine rings into the molecular framework may enhance bioavailability and target specificity .

Cardiovascular Applications

Innovative research has identified compounds related to this compound as potential HDL cholesterol stimulants. These compounds could be beneficial in treating dyslipidemia and cardiovascular diseases by promoting HDL levels, thus reducing the risk of arteriosclerosis .

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and methodologies . The compound can also be used in the development of agrochemicals and other industrial materials.

Material Science

The compound's properties may lend themselves to applications in material science, particularly in developing novel materials with specific electronic or optical properties due to its heterocyclic structure.

Case Studies and Research Findings

StudyFocusFindings
Organic SynthesisDemonstrated the utility of this compound as a versatile intermediate in synthesizing complex organic compounds.
Anticancer ActivityIdentified potent CDK inhibitors derived from pyrazolo[3,4-b]pyridines with significant anticancer effects in vitro.
Antitubercular AgentsExplored bioisosteric modifications leading to new derivatives with improved activity against tuberculosis.
Cardiovascular HealthInvestigated compounds stimulating HDL cholesterol levels, showing promise for treating cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Pyridin-3-yl)pyrazine-2-carbonitrile with structurally related pyrazine-carbonitrile derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Compound Name Substituents/Modifications Key Biological Activity/Property Reference
3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F) Thiophene-2-sulfonyl at position 3 P2Y12 receptor antagonist (IC₅₀: 15.5 μM for [³H]-2-MeSADP; 8.3 μM for [³H]-ADP)
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737) Morpholine and trifluoromethyl groups CHK1 inhibitor (potent ATP-competitive activity; optimized for oral bioavailability)
5-Isopropylpyrazine-2-carbonitrile Isopropyl at position 5 Intermediate for chalcone derivatives; synthesized via Minisci alkylation (18–43% yield)
3-Piperazin-1-ylpyrazine-2-carbonitrile Piperazine at position 3 Enhanced solubility due to basic piperazine moiety
3-Amino-pyrazine-2-carbonitrile Amino group at position 3 Building block for further functionalization (e.g., acetylation, benzoylation)

Key Comparative Findings

Biological Activity :

  • P2Y12 Receptor Antagonism : Compound F (3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile) exhibits moderate inhibition of the P2Y12 receptor, suggesting that sulfonyl groups enhance target binding but may reduce cell permeability compared to nitrile-containing analogs .
  • CHK1 Inhibition : The morpholine and trifluoromethyl substituents in CCT245737 improve kinase selectivity and oral bioavailability, highlighting the importance of lipophilicity (log P) and hydrogen-bonding capacity in drug design .

Synthetic Challenges: Derivatives with bulky substituents (e.g., isopropyl, trifluoromethyl) face low yields (<10%) during Claisen-Schmidt condensations due to high lipophilicity (log P > 2.8), complicating chromatographic separation . Amino-substituted pyrazine-carbonitriles (e.g., 3-amino derivatives) are versatile intermediates for acetylation or benzoylation, enabling rapid diversification .

Physicochemical Properties :

  • Solubility : Piperazine-substituted analogs (e.g., 3-Piperazin-1-ylpyrazine-2-carbonitrile) exhibit improved aqueous solubility compared to aryl-substituted derivatives, critical for oral absorption .
  • Metabolic Stability : Nitrile groups reduce oxidative metabolism, while trifluoromethyl groups enhance resistance to enzymatic degradation .

Data Table: Pharmacokinetic and Binding Profiles

Parameter This compound (Inferred) Compound F CCT245737
Molecular Weight ~196.18 g/mol 251.27 g/mol 433.37 g/mol
log P ~1.5 (predicted) 2.1 (measured) 2.9 (optimized)
IC₅₀ (P2Y12) N/A 15.5 μM ([³H]-2-MeSADP) N/A
CHK1 Potency N/A N/A <10 nM (cellular EC₅₀)
hERG Inhibition Low (predicted) Not reported Weak (mitigated by low human dose)

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with halogenated pyrazine derivatives such as 5-amino-3-chloropyrazine-2-carbonitrile, which serves as a versatile intermediate for subsequent substitution and coupling reactions. Pyridine derivatives, particularly halogenated pyridines like 2-chloro-5-iodopyridine, are also crucial for constructing the pyridin-3-yl substituent on the pyrazine core.

Nucleophilic Aromatic Substitution (S_NAr)

  • The 5-amino-3-chloropyrazine-2-carbonitrile undergoes nucleophilic aromatic substitution with appropriate alcohols under basic conditions to yield 5-amino-3-(alkoxy)pyrazine-2-carbonitriles. This step introduces alkoxy groups at the 3-position of the pyrazine ring, which can be further manipulated for diversification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are central to the synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds necessary for attaching the pyridin-3-yl group to the pyrazine ring.

  • Buchwald-Hartwig Amination: This method couples 5-amino-3-(alkoxy)pyrazine-2-carbonitriles with halogenated pyridines to introduce amino substituents selectively. The reactions often employ palladium catalysts such as Pd2(dba)3 or Pd(PPh3)4 with ligands like Xantphos or S-Phos under inert atmosphere and elevated temperatures.

  • Suzuki-Miyaura Coupling: Used to install aryl or heteroaryl substituents on the pyrazine or pyridine rings via boronate esters and halopyridines. This coupling is facilitated by palladium catalysts and bases such as cesium carbonate in solvents like dioxane or DMF at temperatures ranging from 80°C to 120°C.

  • Selective Iodination and Functionalization: Halogenation of pyridine intermediates using iodine monochloride or N-iodosuccinimide enables regioselective iodination, which is critical for subsequent selective cross-coupling steps.

Functional Group Transformations

  • Reductive Amination: Monomethylation of amino intermediates is achieved by reductive amination using paraformaldehyde and sodium triacetoxyborohydride to yield N-methyl derivatives, enhancing the compound's properties.

  • Lithiation and Quenching: Selective lithiation of halogenated pyridines followed by quenching with electrophiles such as dimethyl disulfide introduces thiomethyl substituents, expanding chemical diversity.

Optimization and Scale-Up Considerations

  • Microwave-assisted heating is employed for small-scale palladium-catalyzed couplings to accelerate reaction rates and improve yields.

  • For larger scale synthesis, microencapsulated palladium catalysts (e.g., Pd EnCat TPP30) and conventional heating simplify catalyst handling and purification, enabling efficient scale-up.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Reagents & Conditions Product/Intermediate Yield (%)
1 Nucleophilic Aromatic Substitution (S_NAr) 5-Amino-3-chloropyrazine-2-carbonitrile + Alcohol Base (e.g., K2CO3), solvent, heat 5-Amino-3-(alkoxy)pyrazine-2-carbonitrile Not specified
2 Iodination 2-Chloropyridin-4-amine Iodine monochloride, multigram scale 3-Iodo- or 5-iodopyridine derivatives 43% (isolated)
3 Reductive Amination Iodopyridine derivative Paraformaldehyde, NaBH(OAc)_3 N-Methylpyridin-4-amine Not specified
4 Suzuki Coupling Boronate ester + Halopyridine Pd catalyst (Pd2(dba)3), Xantphos, Cs2CO3, dioxane, 90-120°C Arylated pyridine intermediates 48-66%
5 Buchwald-Hartwig Amination 5-Amino-3-(alkoxy)pyrazine-2-carbonitrile + Halopyridine Pd catalyst, ligand, base, inert atmosphere, heat 3-(Pyridin-3-yl)pyrazine-2-carbonitrile Variable
6 Lithiation and Quenching 2-Chloro-5-iodopyridine n-BuLi, dimethyl disulfide 2-Chloro-5-iodo-4-(methylthio)pyridine Not specified

Research Findings and Analytical Data

  • The synthetic routes were optimized to balance potency, selectivity, and metabolic stability for related pyrazine-carbonitrile derivatives, with modifications to the pyridine substituent affecting biological activity and pharmacokinetic properties.

  • Microwave-assisted palladium-catalyzed couplings demonstrated improved efficiency and yields, facilitating rapid access to diverse analogues.

  • The choice of catalyst and reaction conditions significantly influenced the regioselectivity and purity of the final products, critical for downstream biological evaluation.

Q & A

Q. Critical Parameters :

  • Temperature (80–120°C for cyclization).
  • Catalyst choice (Pd(PPh₃)₄ vs. CuI for Sonogashira coupling).
  • Solvent polarity (DMF for high-temperature reactions, THF for milder conditions).

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.5 ppm for pyridine/pyrazine) and cyano carbon (δ ~115 ppm) .
  • IR Spectroscopy : Confirm C≡N stretch (2220–2240 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .
  • X-ray Crystallography : Resolve dihedral angles between pyridine and pyrazine rings (typically 15–30°) .

Advanced Tip : Use DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental spectral data and predict electronic properties .

What in vitro biological screening strategies are most effective for identifying the pharmacological potential of this compound?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., adenosine A₂A receptor) .

Advanced Consideration : Use 3D tumor spheroids to evaluate penetration efficiency and dose-response relationships .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Q. Advanced Research Focus

  • Substituent Libraries : Synthesize analogs with halogen (Cl, F), methyl, or methoxy groups at pyridine C-4 or pyrazine C-5 .
  • Pharmacophore Mapping : Identify critical motifs (e.g., cyano group for H-bond acceptor capacity) using CoMFA or CoMSIA .

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate logP and polar surface area (PSA) with blood-brain barrier permeability .

Validation : Compare computational IC₅₀ predictions with experimental enzymatic assays .

What strategies exist for resolving contradictions in reported pharmacological data across different experimental models?

Q. Advanced Research Focus

  • Meta-Analysis : Pool data from kinase inhibition studies (e.g., EGFR vs. VEGFR selectivity) using hierarchical clustering .
  • Orthogonal Assays : Confirm cytotoxicity via dual methods (MTT and apoptosis flow cytometry) .
  • Species-Specific Factors : Test human vs. murine cell lines to address metabolic stability discrepancies .

How can catalytic systems be developed for efficient functionalization of the pyrazine-carbonitrile core?

Q. Advanced Research Focus

  • Cross-Coupling Catalysts : Pd-XPhos for Suzuki-Miyaura reactions with boronic acids .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue LED for C-H arylation .
  • Electrochemical Methods : Direct amination using NH₃ and a Pt/C cathode .

Yield Optimization : Screen additives (e.g., Cs₂CO₃) to stabilize intermediates .

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